molecular formula C15H15NO3S B4441156 N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide

N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide

Cat. No. B4441156
M. Wt: 289.4 g/mol
InChI Key: IJIXLDJRPOYTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide involves binding to a specific site on the GABA-A receptor that is distinct from the site where the endogenous neurotransmitter GABA binds. This results in an increase in the affinity of the receptor for GABA, leading to enhanced inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects, including increased GABAergic inhibition, decreased neuronal excitability, and reduced seizure activity in animal models. Additionally, N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in rodents.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide is that it is highly selective for the α4 and α6 subunits of the GABA-A receptor, which allows for more precise manipulation of neuronal circuits in the brain. However, one limitation of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide. One area of interest is the role of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide in the regulation of synaptic plasticity, which is the ability of neurons to change their connectivity in response to experience. Another potential direction is the use of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide as a tool for investigating the role of the cerebellum and hippocampus in learning and memory. Finally, there is potential for the development of N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide as a therapeutic agent for neurological disorders such as epilepsy and anxiety disorders.
Conclusion:
In conclusion, N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide is a promising chemical compound that has potential applications in the field of neuroscience. Its selective modulation of the GABA-A receptor makes it a valuable tool for investigating the role of specific neuronal circuits in the brain. While there are limitations to its use, continued research on N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide may lead to new insights into the mechanisms of neuronal function and the development of novel therapeutic agents for neurological disorders.

Scientific Research Applications

N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide has been studied extensively for its potential as a modulator of the GABA-A receptor, which is a key player in the regulation of neuronal excitability in the brain. In particular, N-(6-propyl-1,3-benzodioxol-5-yl)-2-thiophenecarboxamide has been shown to enhance the activity of GABA-A receptors containing the α4 and/or α6 subunits, which are primarily expressed in the cerebellum and hippocampus, respectively.

properties

IUPAC Name

N-(6-propyl-1,3-benzodioxol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-2-4-10-7-12-13(19-9-18-12)8-11(10)16-15(17)14-5-3-6-20-14/h3,5-8H,2,4,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIXLDJRPOYTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=CS3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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